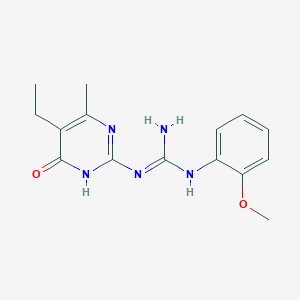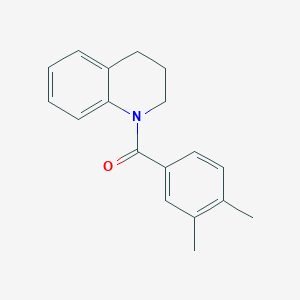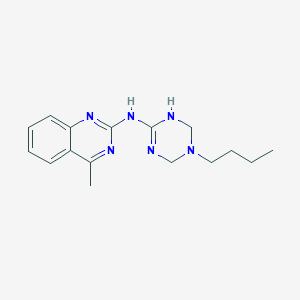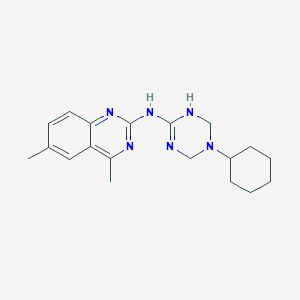
1-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(2-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl and methyl groups at the 5 and 6 positions, respectively, can be done using alkylation reactions.
Guanidine Introduction: The guanidine moiety can be introduced through a reaction with an appropriate guanidine derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield dihydro derivatives.
Scientific Research Applications
N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: Lacks the ethyl and methyl groups.
N-(5-ETHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: Lacks the methoxyphenyl group.
Uniqueness
N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE is unique due to the presence of both the ethyl and methyl groups on the pyrimidine ring and the methoxyphenyl group on the guanidine moiety. These structural features may contribute to its specific biological activities and chemical properties.
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C15H19N5O2/c1-4-10-9(2)17-15(19-13(10)21)20-14(16)18-11-7-5-6-8-12(11)22-3/h5-8H,4H2,1-3H3,(H4,16,17,18,19,20,21) |
InChI Key |
NXEIRCZJWZIMMR-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=CC=C2OC)C |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14939634.png)
![(1E)-1-[(3-chloro-4-methylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939637.png)
![N-(2,3-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939644.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14939651.png)
![6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14939655.png)
![Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14939656.png)
![(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14939664.png)
![4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide](/img/structure/B14939668.png)
![N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide](/img/structure/B14939682.png)
![ethyl 2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14939686.png)
![6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14939690.png)

